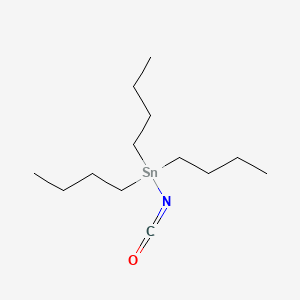

Tributyltin isocyanate

説明

特性

IUPAC Name |

tributyl(isocyanato)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H9.CNO.Sn/c3*1-3-4-2;2-1-3;/h3*1,3-4H2,2H3;;/q;;;-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGUNDMHXMXDGII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27NOSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90218298 | |

| Record name | Stannane, (isocyanato)tributyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90218298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

681-99-2 | |

| Record name | Tributylisocyanatostannane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=681-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stannane, (isocyanato)tributyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000681992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stannane, (isocyanato)tributyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90218298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Stannane, (isocyanato)tributyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Technical Guide: Tributyltin Isocyanate (TBT-NCO)

Executive Summary

Tributyltin isocyanate (TBT-NCO) is a specialized organometallic reagent primarily utilized in advanced organic synthesis and polymer chemistry. For drug development professionals, its value lies not as a therapeutic agent—organotins are potent endocrine disruptors—but as a highly effective synthetic tool for the neutral, non-acidic generation of acyl isocyanates .

Acyl isocyanates are critical intermediates in the synthesis of acyl ureas, carbamates, and heterocycles found in various pharmaceutical active ingredients (APIs). TBT-NCO facilitates the conversion of acid chlorides to acyl isocyanates under mild conditions, avoiding the harsh thermal degradation associated with traditional methods (e.g., reaction of acid chlorides with metal cyanates at high temperatures).

Warning: TBT-NCO is an organotin compound.[1] It poses significant health risks, including severe eye irritation, skin absorption toxicity, and long-term endocrine disruption. All protocols described herein require the use of a fume hood, double-gloving (nitrile/laminate), and strict waste disposal procedures.

Chemical Identity & Properties

Nomenclature & Identification

-

IUPAC Name: Tributyl(isocyanato)stannane

-

Common Name: Tributyltin isocyanate

-

Formula:

-

CAS Number: 681-99-2 (Generic for organotin isocyanates; specific isomers vary)

-

SMILES: CCCC(CCCC)N=C=O

Physicochemical Data

| Property | Value | Note |

| Molecular Weight | 332.07 g/mol | |

| Physical State | Colorless to pale yellow liquid | Viscous oil at RT |

| Boiling Point | ~297 °C (at 760 mmHg) | High thermal stability |

| Density | 1.203 g/mL | Denser than water |

| Solubility | Soluble in DCM, ether, benzene, hexane | Hydrolyzes slowly in water |

| Flash Point | >110 °C |

Structural Analysis

Unlike organic isocyanates (

-

Bonding Mode: Spectroscopic evidence confirms the N-bonded isocyanate structure (

) rather than the O-bonded cyanate ( -

Aggregation: While trimethyltin isocyanate forms rigid infinite polymers in the solid state via bridging isocyanate groups, the bulky butyl groups in TBT-NCO prevent tight packing. Consequently, it exists as a monomeric or loosely associated liquid, enhancing its solubility and reactivity in organic synthesis.

-

Spectroscopic Signature (IR): The diagnostic asymmetric NCO stretch appears as a very strong band at 2220 ± 10 cm⁻¹ . This peak is the primary metric for validating product purity.

Experimental Protocol: Synthesis of TBT-NCO

Objective: Synthesis of high-purity Tributyltin Isocyanate from Tributyltin Chloride.

Scale: 50 mmol (approx. 16.6 g product).

Purity Target: >95% (determined by

Reagents & Equipment

-

Precursors: Tributyltin chloride (

, 16.3 g, 50 mmol); Silver Cyanate ( -

Solvent: Anhydrous Benzene or Toluene (100 mL). Note: Toluene is preferred for safety.

-

Equipment: 250 mL round-bottom flask, reflux condenser, nitrogen line, Celite pad, rotary evaporator.

Step-by-Step Procedure

-

Preparation: Flame-dry the glassware and purge with nitrogen.

-

Mixing: Charge the flask with

(1.2 equiv) and anhydrous toluene. Add-

Why AgNCO? Silver salts drive the reaction via the precipitation of insoluble AgCl (Le Chatelier’s principle), ensuring complete conversion under milder conditions than alkali salts.

-

-

Reflux: Heat the mixture to reflux (110°C) for 2–4 hours.

-

Monitoring: Aliquot a sample for IR.[2] The disappearance of the broad Sn-Cl stretch (far IR) and appearance of the sharp NCO peak at 2220 cm⁻¹ indicates completion.

-

-

Workup: Cool the mixture to room temperature. Filter the suspension through a Celite pad to remove the AgCl precipitate. Wash the pad with 20 mL fresh toluene.

-

Isolation: Concentrate the filtrate under reduced pressure (rotary evaporator).

-

Purification: The resulting colorless oil is typically pure enough for use. For analytical grade, distill under high vacuum (approx. 130–140°C at 0.5 mmHg), though this is often unnecessary due to the high boiling point.

Self-Validating Quality Control

-

IR Check: Strong peak at 2220 cm⁻¹ .[2] Absence of OH peaks (3400 cm⁻¹) confirms no hydrolysis to oxide/hydroxide.

-

Refractive Index:

.

Applications in Drug Development & Synthesis[4]

Synthesis of Acyl Isocyanates (The "Masked" Isocyanate)

The primary utility of TBT-NCO in pharmaceutical chemistry is the conversion of acid chlorides to acyl isocyanates. Acyl isocyanates (

Mechanism: The reaction proceeds via a four-membered transition state where the tin atom acts as a Lewis acid, coordinating to the carbonyl oxygen of the acid chloride, facilitating the transfer of the isocyanate group.

Advantages over Classical Methods:

-

Neutral Conditions: No strong acids or bases required.

-

No Thermal Degradation: Reaction occurs at lower temperatures than the thermal decomposition of acyl azides (Curtius rearrangement).

-

Selectivity: Compatible with sensitive functional groups that might degrade under harsh Curtius conditions.

Catalysis of Urethane Formation

TBT-NCO acts as a catalyst in the formation of polyurethanes. It activates the isocyanate monomer via Lewis acid coordination, making the carbon more susceptible to nucleophilic attack by alcohols (polyols).

Visualizing the Workflows

The following diagram illustrates the synthesis of TBT-NCO and its subsequent application in generating drug intermediates.

Figure 1: Synthesis of TBT-NCO and its application in the neutral conversion of acid chlorides to acyl isocyanates.

Safety & Toxicology (Critical)

Toxicity Profile

-

Endocrine Disruption: TBT compounds are nanomolar-potency endocrine disruptors, causing imposex in marine life and potential hormonal imbalances in mammals.

-

Acute Toxicity: Highly toxic if swallowed or absorbed through skin. Causes severe skin burns and eye damage.

-

Exposure Limits: OSHA PEL for organic tin compounds is 0.1 mg/m³ (as Sn).

Handling Protocols

-

Containment: All weighing and transfers must occur inside a certified chemical fume hood.

-

PPE: Standard lab coat, safety glasses, and double gloves (inner nitrile, outer Silver Shield/Laminate) are mandatory. Organotins penetrate standard nitrile gloves over time.

-

Decontamination: Spills should be treated with a 10% solution of potassium permanganate or bleach to oxidize the organotin before cleanup.

-

Waste: Segregate as "Heavy Metal Organic Waste." Do not mix with general organic solvents.

References

-

Synthesis of Organotin Isocyanates via Metal Cyan

- Source: Journal of Organometallic Chemistry

- Relevance: Establishes the standard AgNCO/KNCO exchange protocol.

-

URL:[Link]

-

Infrared Spectra of Organotin Compounds

- Source: Chemistry LibreTexts / NIST

- Relevance: Confirms the diagnostic NCO stretching frequency

-

URL:[Link]

-

Tributyltin Reagents in Organic Synthesis

- Source: Organic Syntheses

- Relevance: Provides context for handling tributyltin reagents and purification of rel

-

URL:[Link]

-

Toxicity and Environmental F

- Source: National Institutes of Health (NIH) / PubMed

- Relevance: Critical safety data regarding endocrine disruption and handling precautions.

-

URL:[Link]

Sources

Technical Monograph: Tributyltin Isocyanate (TBT-NCO) Synthesis and Characterization

Executive Summary

This technical guide outlines the robust synthesis and characterization of Tributyltin Isocyanate (Bu

Critical Safety Notice: Tributyltin compounds are potent endocrine disruptors and severe marine pollutants (Rotterdam Convention). All protocols described herein must be performed in a Class II Biosafety Cabinet or high-performance chemical fume hood with zero-discharge waste protocols.

Chemical Context & Mechanistic Insight

The Pseudohalide Nature

Tributyltin isocyanate acts as a classic pseudohalide. Unlike organic isocyanates (

Isocyanate vs. Cyanate Isomerism

A key characterization challenge is distinguishing between the Isocyanate (

-

Fact: Group 14 organometallics (Si, Ge, Sn) overwhelmingly favor the N-bonded isocyanate form due to the "symbiotic effect" where the soft tin center prefers the nitrogen terminus.

-

Spectroscopic Proof: This is confirmed via Infrared Spectroscopy (IR), where the asymmetric stretching vibration (

) appears as a broad, very strong band near 2230 cm

Experimental Protocol: Metathesis Synthesis

Reaction Equation:

Materials & Reagents

-

Precursor: Tributyltin Chloride (96%+), distilled prior to use if yellowed.

-

Reagent: Potassium Cyanate (KNCO), pulverized and dried at 110°C overnight.

-

Solvent: Acetone (HPLC Grade), dried over molecular sieves (3Å). Note: Anhydrous conditions are non-negotiable to prevent TBTO formation.

Step-by-Step Methodology

-

Activation: In a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar, suspend 1.2 equivalents of dry, pulverized KNCO in anhydrous acetone.

-

Addition: Add 1.0 equivalent of Tributyltin Chloride dropwise via a pressure-equalizing addition funnel under a nitrogen blanket.

-

Causality: Dropwise addition prevents localized concentration hotspots that could favor side reactions.

-

-

Reflux: Attach a reflux condenser with a drying tube (CaCl

or Drierite). Heat the mixture to a gentle reflux (approx. 56°C) for 6–8 hours .-

Observation: A white precipitate (KCl) will form and thicken as the reaction proceeds.

-

-

Filtration: Cool the mixture to room temperature. Filter off the KCl byproduct using a Schlenk frit or a coarse sintered glass funnel under inert gas.

-

Critical Step: Do not use standard paper filtration if humidity is high; atmospheric moisture will hydrolyze the product.

-

-

Isolation: Remove the acetone via rotary evaporation (40°C, reduced pressure).

-

Purification: The resulting oil is often sufficiently pure (>95%). For ultra-high purity, vacuum distillation is required (high boiling point: ~140–150°C at 0.5 mmHg).

Synthesis Workflow Diagram

Figure 1: Step-by-step workflow for the metathesis synthesis of Tributyltin Isocyanate.

Characterization & Structural Validation[1][2][3]

To validate the identity and purity of Bu

Spectroscopic Data Summary

| Technique | Parameter | Observed Value | Structural Assignment |

| FT-IR | 2225–2235 cm | Strong, broad asymmetric stretch (Definitive ID) | |

| +40 to +60 ppm | Upfield shift relative to Bu | ||

| 0.9 (t, 9H) | Terminal -CH | ||

| 1.3 (m, 12H) | Internal -CH | ||

| 1.6 (m, 6H) | |||

| ~128 ppm | Isocyanate Carbon (-N=C =O) |

Interpretation of Sn NMR

The

-

In CDCl

: Bu -

Comparison: If the sample has hydrolyzed to Bis(tributyltin) oxide (TBTO), a signal will appear near +85 to +100 ppm . If unreacted chloride remains, a signal will persist at +145 ppm .

-

Note: The

Sn nucleus couples with

Validation Logic Diagram

Figure 2: Decision tree for validating the structural integrity of Tributyltin Isocyanate.

Applications & Handling

Research Applications

While direct commercial use is restricted, Bu

-

Polymer Chemistry: Used as a catalyst for urethane formation, offering different kinetics than standard Dibutyltin Dilaurate (DBTDL).

-

Organic Synthesis: Acts as a mild isocyanate transfer agent or for the stannylation of specific nucleophiles.

Waste Disposal

Zero Discharge Policy: All glassware, gloves, and solvents contacting TBT-NCO must be segregated.

-

Deactivation: Treat waste with concentrated alcoholic KOH to cleave the Sn-C bonds (converting to inorganic tin salts over time), though incineration by a certified hazardous waste handler is the only recommended disposal method.

References

-

Thayer, J. S., & West, R. (1967). Organometallic Pseudohalides. Advances in Organometallic Chemistry, 5, 169-224.

-

Mufti, A. S., & Poller, R. C. (1965). Organotin isocyanates and their reactions with amines and alcohols. Journal of the Chemical Society, 5055-5060.

-

European Chemicals Agency (ECHA). (2024). Substance Information: Tributyltin compounds.[1][2][3][4] ECHA Database.

-

Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. (Reference for Isocyanate IR ranges).

-

Wrackmeyer, B. (1985).

Sn NMR Parameters. Annual Reports on NMR Spectroscopy, 16, 73-186. (Reference for Sn Chemical Shifts).

Sources

Advanced Reactivity Profile: Tributyltin Isocyanate (TBT-NCO)

Topic: Tributyltin Isocyanate Reactivity with Nucleophiles Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Identity

Tributyltin isocyanate (TBT-NCO) represents a specialized class of organometallic pseudohalides where the reactivity is governed by the labile yet directional nature of the tin-nitrogen bond. Unlike purely organic isocyanates (

This guide dissects the mechanistic pathways of TBT-NCO with nucleophiles, distinguishing its role as a reagent in organic synthesis from its function as a catalytic intermediate in polyurethane chemistry.

Chemical Identity:

-

IUPAC Name: Tributyl(isocyanato)stannane

-

CAS Number: 681-99-2

-

Structure:

(N-bound isocyanate, not cyanate) -

Key Property: The

bond is susceptible to heterolytic cleavage by nucleophiles, allowing for "insertion" chemistry or group transfer.

Mechanistic Core: The Tin-Nitrogen Bond

The reactivity of TBT-NCO is defined by the polarity of the

2.1 The Insertion Mechanism

When reacting with protic nucleophiles (

-

Coordination: The nucleophile (e.g., alcohol

) coordinates to the Lewis acidic Sn center. -

Proton Transfer: The proton is transferred to the nitrogen or oxygen of the isocyanate moiety.

-

Insertion: The nucleophilic anion inserts into the

bond.

This pathway is critical in explaining why organotins are such effective catalysts for urethane formation.

Figure 1: Mechanistic pathway for the reaction of TBT-NCO with alcohols, leading to stannyl carbamates.

Reactivity Matrix with Nucleophiles

The following table summarizes the primary reaction outcomes when TBT-NCO encounters specific classes of nucleophiles.

| Nucleophile Class | Reactant Example | Primary Product | Reaction Type | Mechanistic Insight |

| Alcohols ( | Methanol, Butanol | Stannyl Carbamate ( | Insertion | Reversible. The Sn-N bond cleaves, and the alkoxy group binds to Sn, while the NCO captures the proton. |

| Amines ( | Benzylamine | Stannyl Urea ( | Addition/Insertion | Highly exothermic. The resulting stannyl urea is often a stable solid but hydrolytically sensitive. |

| Water ( | Atmospheric Moisture | Bis(tributyltin) oxide + Urea | Hydrolysis | TBT-NCO hydrolyzes to |

| Alkyl Halides ( | Benzyl bromide | Organic Isocyanate ( | Substitution ( | TBT-NCO acts as a nucleophilic source of |

3.1 Reaction with Alcohols (The Urethane Catalyst Model)

The reaction with alcohols yields O-alkyl-N-tributylstannylurethanes .

-

Significance: This species is the active intermediate in organotin-catalyzed polyurethane synthesis. The tin alkoxide activates the alcohol, making it more nucleophilic toward organic isocyanates.

3.2 Reaction with Alkyl Halides (Isocyanate Transfer)

For synthetic chemists, TBT-NCO is a valuable reagent for converting alkyl halides to isocyanates under neutral conditions, avoiding the use of unstable metal cyanate salts.

-

Protocol Note: This reaction typically requires heating (80-100°C) and is most effective with primary alkyl halides (benzyl, allyl).

Experimental Protocols

4.1 Synthesis of Tributyltin Isocyanate

Objective: Preparation of high-purity TBT-NCO from commercially available precursors.

Reagents:

-

Tributyltin chloride (

) -

Potassium cyanate (

) -

Solvent: Dry Acetone or DMF

Procedure:

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under nitrogen atmosphere.

-

Dissolution: Dissolve

(10.0 g, 30.7 mmol) in dry acetone (50 mL). -

Addition: Add finely powdered anhydrous

(3.0 g, 37.0 mmol, 1.2 eq) in one portion. -

Reaction: Reflux the white suspension for 4-6 hours. Monitor by TLC (disappearance of starting chloride).

-

Workup: Cool to room temperature. Filter off the KCl salts through a pad of Celite under inert gas (argon/nitrogen).

-

Purification: Remove solvent under reduced pressure. The resulting oil can be distilled under high vacuum (approx. 120°C at 0.5 mmHg) to yield a colorless liquid.

-

Yield: Typical yields are 85-95%.

4.2 Handling & Safety (Crucial)

Warning: Organotin compounds are toxic , potent marine pollutants, and endocrine disruptors.

-

Skin Absorption: TBT compounds penetrate nitrile gloves. Use Silver Shield (Laminate) gloves or double-glove with specific breakthrough time awareness.

-

Deactivation: All glassware and waste must be treated with a bleach solution (sodium hypochlorite) or strong acid to cleave the butyl groups before disposal.

-

Ventilation: All operations must occur in a high-efficiency fume hood.

Synthetic Applications & Workflow

The following diagram illustrates the decision matrix for using TBT-NCO in synthesis versus catalysis.

Figure 2: Operational workflow for using Tributyltin Isocyanate in synthesis vs. catalysis.

References

-

Sigma-Aldrich. Tributyltin isocyanate Product Specification and Safety Data Sheet.Link

-

Bloodworth, A. J., & Davies, A. G. (1965). Organometallic Reactions. Part I. The Addition of Tin-Oxygen and Tin-Nitrogen Bonds to Isocyanates. Journal of the Chemical Society.

-

Söhnel, T., et al. (2014). Interaction between trialkyltin alkoxide and phenyl isocyanate in the formation of tin carbamate: A computational and experimental study. Journal of Molecular Catalysis A: Chemical. Link

-

PubChem. Tributyltin Isocyanate Compound Summary. National Center for Biotechnology Information. Link

-

American Elements. Tributyltin Isocyanate Properties and Applications.Link

Spectroscopic data of Tributyltin isocyanate (IR, NMR)

Spectroscopic Data Guide: Tributyltin Isocyanate ( )[1]

Executive Summary & Chemical Identity

Tributyltin isocyanate (

Unlike organic isocyanates (

| Property | Detail |

| IUPAC Name | Tributyl(isocyanato)stannane |

| CAS Number | 681-98-1 |

| Formula | |

| MW | 332.07 g/mol |

| Appearance | Colorless, viscous oil (monomer) or waxy solid (polymer) |

Synthesis & Preparation Protocol

To ensure spectroscopic fidelity, the compound must be synthesized free from chloride impurities (

Reference Protocol: Metathesis via Potassium Cyanate

This method relies on the solubility difference between the product (soluble in ether/THF) and the byproduct (KCl, insoluble).[1]

Reagents:

-

Tributyltin chloride (

, >97%)[1] -

Potassium cyanate (

, excess, dried at 110°C)[1] -

Solvent: Anhydrous THF or Acetone

Workflow:

-

Dissolution: Dissolve 10.0 mmol

in 20 mL anhydrous THF. -

Addition: Add 15.0 mmol finely powdered, dry

. -

Reflux: Heat to mild reflux under

atmosphere for 4–6 hours.-

Mechanism:[1]

-

-

Work-up: Cool to room temperature. Filter off the white KCl precipitate under inert atmosphere (Schlenk filtration).[1]

-

Isolation: Remove solvent in vacuo. The residue is a colorless oil that may solidify upon standing.[1]

Self-Validating Check:

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy is the primary tool for confirming the isocyanate functional group and assessing the aggregation state.[1]

Key Diagnostic Bands

| Vibration Mode | Wavenumber ( | Intensity | Structural Insight |

| 2225 ± 15 | Very Strong | Primary Identifier. Significantly lower than organic isocyanates (~2270 cm⁻¹) due to the heavy Sn atom and partial ionic character.[1] | |

| 1340–1360 | Medium | Symmetric stretch.[1] | |

| 600–615 | Medium | Indicates | |

| ~400 | Weak | Metal-ligand stretch (often obscured in standard IR).[1] |

Structural Interpretation (Solid vs. Solution)

-

Solution (CCl₄/CHCl₃): A sharp, single band near 2230 cm⁻¹ indicates the monomeric species.[1]

-

Solid Film: Broadening or splitting of the NCO band (e.g., shoulders at 2190 cm⁻¹) suggests the formation of bridging species (

), where the nitrogen atom coordinates to a neighboring tin center.

Nuclear Magnetic Resonance (NMR)

NMR is the definitive method for determining purity and coordination geometry.[1]

Sn NMR (The "Gold Standard")

Tin-119 is spin-1/2 and highly sensitive to coordination number.[1]

| Parameter | Value | Interpretation |

| Chemical Shift ( | +100 to +130 ppm | Indicates a 4-coordinate tetrahedral tin center in solution (Monomeric).[1] |

| Coordination Shift | Upfield shift to < 0 ppm | If observed (e.g., in DMSO or solid-state MAS-NMR), indicates 5-coordinate species (polymer or solvent adduct).[1] |

C{¹H} NMR Data

The coupling between

| Carbon Position | Shift ( | Assignment | |

| Isocyanate (-NCO) | 124.0 – 128.0 | ~20 (small) | The diagnostic carbonyl-like carbon.[1] Often broad due to |

| 16.2 | ~350–380 | Directly bonded to Sn.[1] Magnitude of | |

| 27.8 | ~20 | ||

| 27.0 | ~60 | Adheres to the "Karplus-like" relationship for Sn-C-C-C.[1] | |

| 13.6 | - | Terminal methyl.[1] |

H NMR Data

Structural Elucidation & Dynamics

The following diagram illustrates the equilibrium between the monomeric form (favored in solution/synthesis) and the polymeric form (favored in solid state).

Caption: Structural equilibrium of Tributyltin Isocyanate dependent on phase state, validated by spectroscopic shifts.

Safety & Handling (Crucial)

Organotin compounds are toxic and marine pollutants .[1]

References

-

Poller, R. C. (1970).[1] The Chemistry of Organotin Compounds. Academic Press.[1] (Foundational text on Organotin IR/NMR ranges).

-

Smith, P. J., & Tupciauskas, A. P. (1978).[1] Chemical shifts of

nuclei in organotin compounds. Annual Reports on NMR Spectroscopy, 8, 291-370.[1] Link -

Holeček, J., et al. (1983).[1]

and -

Sivertsen, T. (2006).[1] Organotin Compounds in the Environment. Springer.[1] (Safety and toxicology context).

Technical Profile: Tributyltin Isocyanate (CAS 681-99-2)

The following technical guide details the properties, hazards, and applications of Tributyltin Isocyanate (CAS 681-99-2).

Content Type: Technical Whitepaper Audience: Senior Researchers, Process Chemists, and HSE Officers in Drug Development

Executive Summary

Tributyltin Isocyanate (TBT-NCO) , designated by CAS 681-99-2, is an organotin compound characterized by the presence of a tributylstannyl group bonded to an isocyanate moiety.[1][2][3] Historically utilized for its potent biocidal properties in antifouling coatings, its application in modern drug development is strictly specialized—serving primarily as a reactive intermediate or catalyst in organic synthesis rather than an Active Pharmaceutical Ingredient (API).

Due to the extreme ecotoxicity and endocrine-disrupting potential of the tributyltin (TBT) class, this compound requires a rigorous "Zero-Exposure" handling protocol. This guide synthesizes its physicochemical profile with advanced safety mechanisms and synthetic utility, ensuring compliance with ICH Q3D elemental impurity standards.

Chemical Identity & Physicochemical Properties[4][5][6][7][8][9][10]

Structural Disambiguation

Databases occasionally confuse CAS 681-99-2 with Tributyltin Isothiocyanate (

Chemical Structure:

Property Data Table

| Property | Value | Context/Relevance |

| Molecular Formula | Confirms Isocyanate (Oxygen) vs. Isothiocyanate (Sulfur). | |

| Molecular Weight | 332.07 g/mol | Used for stoichiometric calculations in synthesis. |

| Physical State | Colorless to pale liquid | Viscous; may solidify at low temps (MP ~ -9°C for related chlorides).[4] |

| Boiling Point | 297°C (lit.)[5][6] | High boiling point indicates low volatility but high persistence. |

| Density | 1.203 g/mL @ 25°C | Denser than water; sinks and partitions into sediment. |

| Solubility | Soluble in organics; Low in water | Highly lipophilic ( |

| Reactivity | Moisture Sensitive | Hydrolyzes slowly to form Tributyltin Oxide (TBTO) and urea derivatives. |

Hazards & Toxicology (Critical Control Points)

The Endocrine Disruption Mechanism

TBT compounds are among the most potent known endocrine disruptors. They function as agomists of the Retinoid X Receptor (RXR) and Peroxisome Proliferator-Activated Receptor gamma (PPAR

-

Mechanism: TBT binds to RXR/PPAR

heterodimers with high affinity ( -

Consequence: This binding alters gene transcription related to lipid metabolism and adipogenesis. In marine life, this causes "imposex" (development of male organs in females).[7] In mammals, it is linked to obesogenic effects and immune suppression.

GHS Classification & Safety Data

Signal Word: DANGER

-

H312: Harmful in contact with skin (rapid dermal absorption due to lipophilicity).

-

H372: Causes damage to organs (Thymus, Liver) through prolonged exposure.

-

H410: Very toxic to aquatic life with long-lasting effects (M-factor: 10-100).

Visualizing the Toxicity Pathway

The following diagram illustrates the biological cascade triggered by TBT exposure.

Figure 1: Mechanism of Action for Tributyltin-induced Endocrine Disruption.

Synthesis & Production Logic

Synthetic Route

The synthesis typically employs a metathesis reaction involving Tributyltin Chloride and a cyanate source. This route is preferred over direct hydrostannylation for purity control.

Reaction:

Process Flow Diagram

Figure 2: Step-wise Synthesis of Tributyltin Isocyanate.

Applications in Drug Development & Chemistry[14][15]

While direct use as an API is precluded by toxicity, CAS 681-99-2 serves as a high-value reagent in specific chemical transformations.

Reagent Utility

-

Isocyanate Transfer: It acts as a lipophilic source of the isocyanate group, capable of reacting with amines to form substituted ureas in non-polar solvents where inorganic cyanates (like KNCO) are insoluble.

-

Catalysis: Organotins catalyze the formation of urethanes from isocyanates and alcohols. TBT-NCO can serve as both a reagent and a catalyst precursor in polymer chemistry.

-

Radical Chemistry: Like Tributyltin Hydride, TBT derivatives are used in radical dehalogenation or cyclization reactions, though TBT-NCO is less common than

.

Regulatory Constraint (ICH Q3D)

In pharmaceutical synthesis, if TBT-NCO is used as a reagent, the final drug substance must be tested for Elemental Impurity Class 2A (Tin) .

-

PDE (Permitted Daily Exposure): 600 µ g/day (Oral).

-

Control Strategy: Scavengers (e.g., silica-bound cysteine) or rigorous chromatography are required to remove organotin residues to < ppm levels.

Handling Protocol: A Self-Validating Safety System

Objective: Prevent exposure and environmental release.[10][11][12]

-

Engineering Controls:

-

Handle only in a certified Class II Biosafety Cabinet or Chemical Fume Hood with charcoal filtration.

-

Use a glove box for weighing solids.

-

-

PPE Layering (The "Double-Shell" Method):

-

Inner Layer: Nitrile gloves (4 mil).

-

Outer Layer: Silver Shield/4H laminate gloves (impermeable to organotins).

-

Respiratory: If outside a hood, use a full-face respirator with P100/Organic Vapor cartridges.

-

-

Deactivation (Spill Response):

-

Do not wash with water (spreads the lipophilic toxin).

-

Protocol: Absorb with vermiculite. Treat the area with a 10% solution of Potassium Permanganate (

) or bleach to oxidize the organotin, breaking the Sn-C bonds and reducing volatility/toxicity.

-

-

Waste Disposal:

-

Segregate as "Severely Toxic Organometallic Waste".

-

Never pour down drains. TBT persists in sediment for decades.

-

References

-

Fisher Scientific. (2024).[10] Safety Data Sheet: Tri-n-butyltin isocyanate. Retrieved from

-

Sigma-Aldrich. (2024).[11][12] Product Specification: Tributyltin isocyanate. Retrieved from

-

World Health Organization (WHO). (1999).[13] Concise International Chemical Assessment Document 13: Tributyltin Oxide. (Reference for TBT toxicity mechanism). Retrieved from

-

National Institutes of Health (NIH) - PubChem. (2024). Compound Summary: Tributyltin Isocyanate (CID 120323).[6] Retrieved from

-

American Elements. (2024).[12] Tributyltin Isocyanate Properties and Applications. Retrieved from

Sources

- 1. 681-99-2 CAS MSDS (TRI-N-BUTYLISOCYANATOTIN) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. CAS RN 681-99-2 | Fisher Scientific [fishersci.com]

- 3. tributyltin suppliers USA [americanchemicalsuppliers.com]

- 4. Tributyltin chloride - Wikipedia [en.wikipedia.org]

- 5. 三丁基锡异氰酸酯 | Sigma-Aldrich [sigmaaldrich.com]

- 6. americanelements.com [americanelements.com]

- 7. healthandenvironment.org [healthandenvironment.org]

- 8. Allyl Isothiocyanate | C4H5NS | CID 5971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. canbipharm.com [canbipharm.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.at [fishersci.at]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. www2.mst.dk [www2.mst.dk]

Lewis Acidity of Tributyltin Isocyanate: Mechanistic Insights & Catalytic Applications

Executive Technical Summary

Tributyltin isocyanate (TBT-NCO,

For drug development and catalysis professionals, the value of TBT-NCO lies in its ability to activate heteroatom-containing substrates (such as organic isocyanates, aldehydes, or epoxides) via coordination at the Sn(IV) center. This guide dissects the electronic origins of this acidity, provides a self-validating spectroscopic protocol for its assessment, and details its mechanistic role in urethane catalysis.

Molecular Architecture & The Pseudohalogen Effect

To control the reactivity of TBT-NCO, one must understand its electronic structure. The tin atom in the tributylstannyl group (

The Pseudohalogen Influence

The isocyanate group (

-

Comparison to TBT-Cl: Like Tributyltin chloride (

), TBT-NCO is a "hard" Lewis acid. However, the NCO group is ambidentate; it can coordinate through Nitrogen (favored in covalent monomers) or Oxygen (often seen in bridging interactions). -

Structural Equilibrium: In non-coordinating solvents (e.g.,

, Benzene), TBT-NCO exists primarily as a tetrahedral monomer. In the solid state, it polymerizes via intermolecular

Coordination Dynamics (Graphviz)

The following diagram illustrates the equilibrium between the resting polymeric state and the active monomeric Lewis acid species.

Figure 1: Structural equilibrium of Tributyltin Isocyanate. The transition from the polymeric storage form to the active monomer is critical for catalytic consistency.

Quantifying Lewis Acidity: The 119Sn NMR Metric

The most reliable method to quantify and verify the Lewis acidity of TBT-NCO is

Chemical Shift Diagnostics

Upon coordination with a Lewis base, the electron density at the tin nucleus increases, causing a significant upfield shift (shielding).

| Species State | Coordination Number | Typical | Notes |

| Monomer (Solution) | 4 | -50 to -100 | Similar to |

| Polymer (Solid) | 5 | -150 to -220 | Bridging NCO groups shield the nucleus. |

| Adduct (e.g., Pyridine) | 5 | -180 to -250 | Magnitude of shift ( |

Key Insight: A "bad" batch of TBT-NCO often contains hydrolysis products like Bis(tributyltin) oxide (TBTO). TBTO appears at approx +80 to +100 ppm. If your NMR shows positive chemical shifts, your Lewis acid is compromised.

Protocol: Spectroscopic Validation of Lewis Acidity

Objective: Determine the active Lewis acidity of a TBT-NCO lot before use in critical catalysis.

Method: Pyridine Titration monitored by

Reagents & Equipment[1]

-

Analyte: TBT-NCO (approx 0.1 M in

). -

Probe: Pyridine (anhydrous).

-

Instrument: NMR Spectrometer (tunable to

, typically 149 MHz on a 400 MHz instrument).

Step-by-Step Methodology

-

Baseline Acquisition: Dissolve 30 mg of TBT-NCO in 0.6 mL anhydrous

. Acquire a baseline-

Self-Validation Check: Signal should be a singlet between -60 and -100 ppm. Multiple peaks indicate impurities.

-

-

Titration: Add 1.0 equivalent of Pyridine to the NMR tube. Shake to mix.

-

Adduct Measurement: Acquire a second spectrum immediately.

-

Expected Result: The signal should shift upfield by >50 ppm (e.g., moving from -90 ppm to -160 ppm).

-

-

Saturation: Add a large excess (10 eq) of Pyridine.

-

Mechanistic Insight: If the signal shifts further, it indicates a dynamic equilibrium (

) rather than a static strong bond. The limiting shift value represents the true chemical environment of the 5-coordinate adduct.

-

Interpretation

-

Large

(>80 ppm): High Lewis acidity; reagent is active and dry. -

Small

(<10 ppm): Reagent is likely hydrolyzed (Sn-OH species do not coordinate pyridine as strongly) or the solvent is wet (water competes with pyridine).

Catalytic Utility: Urethane Formation Mechanism

In drug development and polymer synthesis, TBT-NCO is often used as a model or catalyst for forming urethane linkages. The mechanism relies entirely on the Lewis acidity of the Sn center.

The Activation Cycle

The organotin species does not merely act as a spectator; it activates the organic isocyanate substrate (

-

Coordination: The Sn center binds to the oxygen of the substrate isocyanate (

). -

Polarization: This withdraws electron density from the carbonyl carbon, making it highly electrophilic.

-

Nucleophilic Attack: The alcohol (

) attacks the activated carbon. -

Proton Transfer & Release: The urethane forms, and the Sn catalyst dissociates to restart the cycle.

Pathway Diagram (Graphviz)

Figure 2: Lewis acid catalytic cycle for urethane formation mediated by Tributyltin species. The rate-determining step is typically the nucleophilic attack on the Sn-activated isocyanate.

Safety & Handling (Critical for Life Sciences)

Organotins are hazardous. In a drug development context, trace tin residues are strictly regulated (ICH Q3D Elemental Impurities).

Toxicity Profile

-

Acute: Severe skin and eye irritant. Can cause chemical burns.

-

Chronic: Neurotoxic and immunotoxic. TBT compounds are known endocrine disruptors.

-

Exposure Route: Readily absorbed through skin. Double-gloving (Nitrile over Laminate) is mandatory.

Decontamination Protocol

Standard organic solvents (Acetone/DCM) will spread the contamination.

-

Step 1: Quench spills with a 10% solution of Potassium Permanganate (

) or bleach to oxidize the organic ligands, breaking the Sn-C bonds. -

Step 2: Adsorb on silica or specialized organotin-binding resins.

-

Disposal: Segregate as heavy metal organic waste. Do not mix with general organic waste streams to prevent downstream contamination.

References

-

Davies, A. G. (2004). Organotin Chemistry. Wiley-VCH. (The authoritative text on Sn-NCO structural equilibria and NMR shifts).

-

Otera, J. (2000). Transesterification. Chemical Reviews, 93(4), 1449–1470. (Details the Lewis acid mechanism of organotins in carbonyl activation).

-

Holeček, J., et al. (1983). Structure of Tributyltin Isocyanate and its Adducts. Journal of Organometallic Chemistry, 247(2), 167-173. (Specific IR and NMR data for Bu3SnNCO).

-

Nath, M., et al. (2001). Organotin(IV) complexes of amino acids and peptides. Coordination Chemistry Reviews, 215, 99–149. (Review of biological interactions and toxicity mechanisms).

-

European Chemicals Agency (ECHA). (2023). Substance Information: Tributyltin compounds. (Regulatory safety data).

Solubility of Tributyltin isocyanate in organic solvents

An In-Depth Technical Guide to the Solubility of Tributyltin Isocyanate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tributyltin isocyanate (TBT-NCO) is a reactive organometallic compound with potential applications in biocide formulation, pharmaceutical synthesis, and materials science. A thorough understanding of its solubility in organic solvents is critical for its effective use, storage, and the development of robust synthetic protocols. This guide provides a comprehensive overview of the theoretical and practical aspects of TBT-NCO solubility. While direct experimental solubility data for TBT-NCO is not widely available in the public domain, this document synthesizes information from analogous tributyltin compounds and organic isocyanates to predict solubility trends. Furthermore, a detailed, field-proven experimental protocol for determining the solubility of this reactive compound is presented, emphasizing self-validating systems and stringent safety measures.

Introduction: The Scientific Imperative for Understanding TBT-NCO Solubility

Tributyltin (TBT) compounds have a well-documented history as potent biocides, although their use has been curtailed due to environmental toxicity.[1] The isocyanate functional group is a highly reactive electrophile, readily participating in addition reactions with nucleophiles such as alcohols, amines, and water to form urethanes, ureas, and carbamic acids, respectively.[2] The combination of the tributyltin moiety and the isocyanate group in TBT-NCO creates a molecule with a unique chemical profile, demanding careful consideration of its solution behavior.

The choice of solvent is paramount in any chemical process involving TBT-NCO. An appropriate solvent must not only dissolve the compound to the desired concentration but also be inert under the reaction conditions to prevent unwanted side reactions. For instance, protic solvents like alcohols would be unsuitable for most applications due to their reactivity with the isocyanate group.[2] Therefore, a systematic approach to determining solubility in a range of aprotic organic solvents is essential for any researcher working with this compound.

Physicochemical Properties and Predicted Solubility of Tributyltin Isocyanate

Tributyltin isocyanate is a colorless liquid with a density of approximately 1.203 g/mL.[3] Its molecular structure, featuring three butyl chains attached to a tin atom, imparts a significant nonpolar character to the molecule.[4] This suggests a high affinity for and, consequently, good solubility in nonpolar and moderately polar aprotic organic solvents.

Based on the general solubility characteristics of other tributyltin compounds, a high degree of solubility can be anticipated in a variety of common organic solvents. For example, tributyltin oxide is known to be miscible with organic solvents, and tributyltin chloride is soluble in solvents such as ethanol, heptane, benzene, and toluene.[5][6] While TBT compounds exhibit low water solubility, they are generally hydrophobic and lipophilic.[7][8]

The isocyanate group, while polar, is not expected to dominate the overall solubility profile of the larger, nonpolar tributyltin structure. However, its reactivity must always be a primary consideration when selecting a solvent.

Table 1: Predicted Solubility of Tributyltin Isocyanate in Various Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale and Considerations |

| Nonpolar Aprotic | Hexane, Cyclohexane, Toluene, Benzene | High | The nonpolar butyl groups of TBT-NCO will have strong van der Waals interactions with these solvents. |

| Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate | High to Moderate | The polarity of these solvents can accommodate the isocyanate group, while their organic nature is compatible with the butyl chains. |

| Polar Aprotic (Amide) | Dimethylformamide (DMF), Dimethylacetamide (DMAc) | Moderate to Low (with caution) | While potentially good solvents, the risk of reaction with trace water or impurities is higher. These are also more difficult to remove. |

| Protic Solvents | Alcohols (Methanol, Ethanol), Water | Reactive | The isocyanate group will react with the hydroxyl groups of these solvents.[2] These are unsuitable as inert solvents. |

Experimental Determination of TBT-NCO Solubility: A Validated Protocol

The following protocol describes the widely accepted "shake-flask" method for determining the equilibrium solubility of a compound in a given solvent.[9] This method is robust and can be adapted for various compound-solvent systems. Given the hazardous nature of tributyltin compounds and isocyanates, all steps must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).[10][11]

Materials and Equipment

-

Tributyltin isocyanate (ensure purity)

-

Anhydrous grade organic solvents of interest

-

Analytical balance (readable to at least 0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (PTFE, 0.2 µm)

-

Gas chromatography-mass spectrometry (GC-MS) or another suitable analytical instrument for quantification

-

Volumetric flasks and pipettes

-

Personal Protective Equipment: Chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat are mandatory.[12]

Step-by-Step Experimental Workflow

-

Preparation of Saturated Solutions:

-

Add an excess of tributyltin isocyanate to a pre-weighed glass vial. The exact amount will depend on the expected solubility but should be enough to ensure a solid or liquid phase of the solute remains after equilibration.

-

Record the exact mass of the added TBT-NCO.

-

Add a known volume or mass of the chosen anhydrous organic solvent to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period, typically 24-48 hours. This ensures that the dissolution has reached a steady state.

-

-

Sample Collection and Preparation:

-

After equilibration, carefully remove the vials from the shaker. Allow the undissolved material to settle.

-

Withdraw a known volume of the supernatant (the clear, saturated solution) using a glass syringe.

-

Immediately filter the withdrawn sample through a 0.2 µm PTFE syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved microparticles.

-

-

Quantification:

-

Accurately weigh the filtered sample.

-

Dilute the filtered sample to a known volume with the same solvent in a volumetric flask.

-

Analyze the diluted sample using a pre-calibrated analytical method, such as GC-MS, to determine the concentration of tributyltin isocyanate.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.

-

Solubility (g/L) = (Concentration from analysis in g/L) x (Dilution factor)

-

Self-Validation and Trustworthiness

To ensure the reliability of the obtained solubility data, the following checks should be incorporated:

-

Time to Equilibrium: Perform a time-course study to confirm that 24-48 hours is sufficient to reach equilibrium. Analyze samples at various time points (e.g., 12, 24, 48, and 72 hours) to see if the concentration in the supernatant remains constant.

-

Reproducibility: Prepare and analyze at least three replicate samples for each solvent to assess the precision of the measurement.

-

Purity of Materials: The purity of both the tributyltin isocyanate and the solvents should be confirmed before use, as impurities can significantly affect solubility.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of tributyltin isocyanate solubility.

Caption: Experimental workflow for determining the solubility of TBT-NCO.

Safety and Handling of Tributyltin Isocyanate

Tributyltin compounds are highly toxic and can be absorbed through the skin.[1] Isocyanates are potent respiratory sensitizers and irritants.[13] Therefore, the handling of tributyltin isocyanate requires strict adherence to safety protocols.

-

Engineering Controls: Always handle tributyltin isocyanate in a well-ventilated chemical fume hood.

-

Personal Protective Equipment: Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[10][12]

-

Waste Disposal: Dispose of all waste containing tributyltin isocyanate according to institutional and local regulations for hazardous chemical waste.

Conclusion

References

- DCCEEW. (2022, June 30). Organo-tin compounds.

- Wikipedia. (n.d.). Tributyltin.

- EXTOXNET. (1996, June). TRIBUTYLTIN (TBT).

- PubChem. (n.d.). Tributyltin Chloride.

- Synquest Labs. (n.d.). Tributyltin chloride.

- Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.

- G. T. Hefter & R. P. T. Tomkins (Eds.). (2003). The Experimental Determination of Solubilities. John Wiley & Sons.

- Miljøstyrelsen. (n.d.). Tributyltin compounds (TBT).

- Safe Work Australia. (n.d.). GUIDE TO HANDLING ISOCYANATES.

-

Roberts, J. M., & Alehashem, H. (2019). Solubility and solution-phase chemistry of isocyanic acid, methyl isocyanate, and cyanogen halides. Atmospheric Chemistry and Physics, 19, 4419-4437. Retrieved from [Link]

- American Elements. (n.d.). Tributyltin Isocyanate.

- Roberts, J. M., & Alehashem, H. (2018). Solubility and Solution-phase Chemistry of Isocyanic Acid, Methyl Isocyanate, and Cyanogen Halides. ResearchGate.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - Tri-n-butyltin isocyanate.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Lakeland Industries. (n.d.). 5 Ways to Protect Yourself From Isocyanate Exposure.

- Wikipedia. (n.d.). Isocyanate.

- Sigma-Aldrich. (n.d.). Tributyltin isocyanate.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Roemheld, M. (n.d.). Safe Use of Di-Isocyanates.

- LibreTexts. (2021, September 11). 2.2: Solubility Lab.

- Polish Journal of Environmental Studies. (n.d.). Organotin Compounds in Marine Sediments.

- Google Patents. (n.d.). US4789718A - Polyurethanes soluble or dissolved in aromatic hydrocarbons, a process for their preparation and their use.

Sources

- 1. pjoes.com [pjoes.com]

- 2. Isocyanate - Wikipedia [en.wikipedia.org]

- 3. americanelements.com [americanelements.com]

- 4. www2.mst.dk [www2.mst.dk]

- 5. Organo-tin compounds - DCCEEW [dcceew.gov.au]

- 6. Tributyltin Chloride | C12H27ClSn | CID 15096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Tributyltin - Wikipedia [en.wikipedia.org]

- 8. EXTOXNET PIP - TRIBUTYLTIN (TBT) [extoxnet.orst.edu]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. fishersci.at [fishersci.at]

- 11. lakeland.com [lakeland.com]

- 12. new.calderdale.gov.uk [new.calderdale.gov.uk]

- 13. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

Thermal Stability & Characterization of Tributyltin Isocyanate

Executive Summary

Tributyltin isocyanate (TBT-NCO, CAS 681-99-2) is a versatile organotin reagent primarily utilized in the synthesis of carbamates and as a catalyst in polyurethane formation. Unlike simple organic isocyanates, TBT-NCO exhibits complex structural dynamics, existing as a coordination polymer in the solid state and a monomer in solution. This guide provides a deep-dive analysis of its thermal stability, delineating the boundaries between its phase transition (melting), volatilization (boiling), and irreversible decomposition.

Key Technical Insight: The thermal stability of TBT-NCO is governed by the lability of the Sn-N bond. While the cumulative butyl groups provide steric protection, the electrophilic nature of the tin center makes the compound susceptible to moisture-induced hydrolysis, which is often mistaken for thermal degradation in non-anhydrous environments.

Physicochemical Profile

The following data establishes the baseline for handling and experimental design. Note the high boiling point relative to organic isocyanates, attributed to the heavy tin atom and intermolecular coordination.

| Property | Value | Context |

| Formula | Organotin(IV) derivative | |

| Molecular Weight | 331.08 g/mol | High MW compared to organic analogs |

| Appearance | Colorless to pale yellow liquid | Solidifies at low temps (MP ~ -45°C to solid waxy phase) |

| Boiling Point | 297 °C (lit.)[1] | Stable distillation possible under high vacuum |

| Density | 1.203 g/mL at 25 °C | Denser than water |

| Refractive Index | Useful for purity checks | |

| Solubility | Soluble in organic solvents (THF, DCM) | Hydrolyzes in water |

| IR Signature | Shifted vs. organic NCO (~2270 cm⁻¹) due to Sn coordination |

Structural Dynamics & Thermal Stability Mechanisms

The Coordination Polymer Phenomenon

A critical "Expertise" insight for researchers is the structural duality of TBT-NCO.

-

Solid State: The nitrogen atom of the isocyanate group acts as a bridging ligand between tin centers, forming a pentacoordinate 1D coordination polymer. This increases the melting point and stability compared to a purely monomeric theoretical model.

-

Liquid/Solution State: Upon heating or dissolution in donor solvents (like THF), the coordination bridges break, yielding monomeric tetrahedral

.

Thermal Degradation Pathways

Thermal instability in TBT-NCO manifests through two primary mechanisms:

-

Hydrolysis (Moisture-Driven): Even trace moisture at elevated temperatures causes rapid cleavage of the Sn-N bond, yielding Tributyltin Oxide (TBTO) and Cyanuric Acid/Urea derivatives. This is the most common failure mode in "thermal" studies that lack rigorous atmosphere control.

-

Disproportionation (Pyrolytic): At temperatures approaching the boiling point (>250°C), the compound can undergo redistribution reactions, scrambling the butyl ligands to form Dibutyltin diisocyanate and Tetrabutyltin.

Visualization: Structural Phase Transition & Degradation

The following diagram illustrates the transition from the stable coordination polymer to the reactive monomer and subsequent degradation pathways.

Figure 1: Structural evolution of Tributyltin Isocyanate from solid coordination polymer to reactive monomer and potential degradation routes.

Experimental Analysis Protocol

To accurately assess the thermal stability of TBT-NCO without artifacts from hydrolysis, the following self-validating protocol is recommended. This workflow integrates TGA (Thermogravimetric Analysis) with FT-IR validation.

Pre-Validation: FT-IR Integrity Check

Before heating, confirm the sample has not already hydrolyzed (which would show broad OH bands).

-

Target Peak: Strong absorption at 2220–2250 cm⁻¹ (Asymmetric NCO stretch).

-

Contamination Flag: Appearance of peaks at 3300–3500 cm⁻¹ indicates N-H (urea formation) or O-H (hydrolysis), necessitating repurification.

TGA/DSC Methodology

Objective: Determine the onset of weight loss (evaporation vs. decomposition) under inert conditions.

| Parameter | Setting/Requirement | Rationale |

| Instrument | TGA/DSC (Simultaneous) | Correlate mass loss with heat flow (endo/exothermic). |

| Pan Type | Alumina or Platinum, Hermetically Sealed with pinhole | Prevents premature evaporation; excludes ambient moisture. |

| Atmosphere | Dry Nitrogen or Argon (Flow: 50 mL/min) | Critical: Oxygen/Moisture will alter the decomposition onset. |

| Ramp Rate | 10 °C/min | Standard rate to minimize thermal lag. |

| Range | 25 °C to 400 °C | Covers melting, boiling, and pyrolysis. |

Data Interpretation[2][3][4]

-

Event A (Transition): Small endothermic peak near MP (if starting solid). No mass loss.

-

Event B (Volatilization): Smooth mass loss starting ~150°C (vapor pressure dependent) accelerating toward BP (297°C).

-

Event C (Decomposition): Sharp, irregular mass loss or exothermic events >300°C indicate ligand scrambling or Sn-N bond scission.

Applications in Synthesis & Drug Development

While TBT-NCO is rarely a drug active itself due to organotin toxicity, it is a high-value reagent for generating carbamate linkages under mild conditions.

Carbamate Synthesis Workflow

TBT-NCO reacts with alcohols to form tributyltin carbamates. These intermediates can be used to transfer the carbamate group or protect alcohols.

Figure 2: Synthetic pathway for carbamate generation using TBT-NCO.

Handling & Safety (Crucial)

Hazard Classification:

-

Acute Toxicity (Oral/Dermal): Category 3 (Toxic).

-

Environmental: Acute Aquatic Toxicity Category 1 (Marine Pollutant).

Operational Mandates:

-

Double Gloving: Organotins penetrate standard nitrile gloves over time. Use Silver Shield® or laminate gloves for prolonged handling.

-

Quenching: Do not dispose of active TBT-NCO down drains. Quench with aqueous NaOH to convert to TBTO, then adsorb onto silica for solid hazardous waste disposal.

-

Decontamination: Glassware should be soaked in a base bath (ethanolic KOH) to strip organotin residues before washing.

References

-

PubChem. (n.d.). Tributyltin isocyanate (Compound).[2][3][4] National Library of Medicine. Retrieved October 26, 2023, from [Link]

-

Söhnel, T., Devendra, R., & Edmonds, N. R. (2014). Interaction between trialkyltin alkoxide and phenyl isocyanate in the formation of tin carbamate: A computational and experimental study. Journal of Molecular Catalysis A: Chemical. Retrieved from [Link]

-

Ratier, M., Khatmi, D. E., & Duboudin, J. G. (1990). Tin-substituted carbamate catalysis of the phenyl isocyanate/t-butyl alcohol reaction. Applied Organometallic Chemistry. Retrieved from [Link]

-

American Elements. (n.d.). Tributyltin Isocyanate Properties and Safety. Retrieved from [Link]

Sources

The Unseen Hand: An In-depth Technical Guide to the Catalytic Mechanism of Tributyltin Isocyanate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide delves into the nuanced world of organotin catalysis, focusing specifically on the mechanism of action of tributyltin isocyanate. As researchers and developers in scientifically driven fields, understanding the fundamental principles of catalytic processes is paramount to innovation. This document moves beyond a superficial overview, providing a detailed exploration of the core mechanisms, supported by established principles of organometallic chemistry and catalysis. We will dissect the probable catalytic cycles, examine the influential role of the tin center and its ligands, and provide actionable experimental frameworks for further investigation.

I. The Landscape of Organotin Catalysis in Urethane Chemistry

Organotin compounds have long been recognized for their exceptional catalytic prowess, particularly in accelerating the formation of polyurethanes from isocyanates and polyols. Their efficiency far surpasses that of traditional amine catalysts, enabling reactions to proceed at lower temperatures and with greater control. The general consensus points towards a Lewis acid-mediated mechanism where the electron-deficient tin(IV) center plays a pivotal role in activating the substrates.

The primary reaction catalyzed is the nucleophilic addition of a hydroxyl group to the electrophilic carbonyl carbon of an isocyanate, forming a urethane linkage. The reaction is deceptively simple, yet its kinetics and selectivity are profoundly influenced by the choice of catalyst.

II. Deconstructing the Mechanism: A Tale of Two Pathways

While a definitive, universally accepted mechanism for all organotin catalysts remains a subject of academic discourse, two primary pathways are consistently proposed and supported by experimental and computational evidence. These are the Lewis Acid Activation Mechanism and the Insertion Mechanism . It is highly probable that the catalytic action of tributyltin isocyanate involves elements of both.

A. The Prevailing Theory: Lewis Acid Activation of the Isocyanate

The most widely accepted mechanism posits that the organotin compound functions as a Lewis acid, coordinating to the carbonyl oxygen of the isocyanate. This coordination polarizes the N=C=O group, increasing the electrophilicity of the carbonyl carbon and rendering it more susceptible to nucleophilic attack by the alcohol.

dot digraph "Lewis_Acid_Activation_Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, width=7.6, dpi=72]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} dot Figure 1: Proposed Lewis Acid Catalytic Cycle for Tributyltin Isocyanate.

In the context of tributyltin isocyanate (Bu₃SnNCO), the tin center, rendered electrophilic by the electronegative nitrogen and oxygen atoms of the isocyanate group and the carbon atoms of the butyl groups, coordinates to the carbonyl oxygen of the substrate isocyanate. This initial complex formation is the crucial activation step.

B. The Insertion Mechanism: An Alternative and Complementary View

A second proposed mechanism, supported by studies on certain organotin dicarboxylates, involves the initial reaction of the organotin catalyst with the alcohol to form a tin alkoxide intermediate.[1] This highly reactive alkoxide then undergoes a nucleophilic attack on the isocyanate, leading to the formation of a tin-carbamate intermediate, which subsequently reacts with another molecule of alcohol to release the urethane product and regenerate the tin alkoxide.

dot digraph "Insertion_Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, width=7.6, dpi=72]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} dot Figure 2: Proposed Insertion Mechanism Pathway for Tributyltin Isocyanate.

For tributyltin isocyanate, this pathway would necessitate an initial reaction with the alcohol, potentially displacing the isocyanate group to form a tributyltin alkoxide. While plausible, the stability of the Sn-NCO bond would be a critical factor in determining the favorability of this pathway.

III. The Unique Role of the Isocyanate Ligand in Tributyltin Isocyanate

A key question in understanding the catalytic action of tributyltin isocyanate is the role of the isocyanate (NCO) group attached to the tin atom. While direct experimental evidence is scarce, we can infer its potential influence based on fundamental chemical principles:

-

Modulation of Lewis Acidity: The electronegativity of the nitrogen and oxygen in the isocyanate group likely enhances the Lewis acidity of the tin center compared to trialkyltin compounds with less electronegative substituents. This heightened acidity would favor the coordination and activation of the substrate isocyanate, potentially leading to higher catalytic activity.

-

Ligand Exchange and Intermediate Formation: The isocyanate group could be labile and participate in ligand exchange with the alcohol substrate, pushing the equilibrium towards the formation of a tributyltin alkoxide, a key intermediate in the insertion mechanism.

-

Bifunctional Activation: It is conceivable that the tributyltin isocyanate acts as a bifunctional catalyst. The tin center could activate the substrate isocyanate (Lewis acid), while the isocyanate ligand on the catalyst could interact with the hydroxyl proton of the alcohol, facilitating its deprotonation and increasing its nucleophilicity.

IV. Experimental Validation: A Framework for Mechanistic Elucidation

To further probe the catalytic mechanism of tributyltin isocyanate, a series of well-designed experiments are essential. The following protocol outlines a general approach to quantify the catalytic activity and gather mechanistic insights.

Experimental Protocol: Kinetic Analysis of Urethane Formation

Objective: To determine the rate of urethane formation in the presence of tributyltin isocyanate and compare it to other catalysts and an uncatalyzed reaction.

Materials:

-

Phenyl isocyanate (or another suitable isocyanate)

-

1-Butanol (or another suitable alcohol)

-

Tributyltin isocyanate (catalyst)

-

Dibutyltin dilaurate (DBTDL) (for comparison)

-

Anhydrous toluene (or another suitable inert solvent)

-

Dibutylamine solution (for titration)

-

Bromocresol green indicator

-

Standardized hydrochloric acid (HCl) solution

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, dissolve a known amount of 1-butanol in anhydrous toluene.

-

Catalyst Addition: Add a precise amount of the tributyltin isocyanate catalyst solution to the flask. For comparison, run parallel experiments with DBTDL and without any catalyst.

-

Reaction Initiation: Add a known amount of phenyl isocyanate to the reaction mixture to initiate the reaction. Start a timer immediately.

-

Sampling: At regular time intervals, withdraw an aliquot of the reaction mixture and quench it in a flask containing a known excess of dibutylamine solution. The dibutylamine will react with the unreacted isocyanate.

-

Titration: Titrate the excess dibutylamine with a standardized HCl solution using bromocresol green as an indicator. The endpoint is indicated by a color change from blue to yellow.

-

Data Analysis: Calculate the concentration of unreacted isocyanate at each time point. Plot the concentration of isocyanate versus time to determine the reaction rate.

Data Presentation:

The results of such a kinetic study can be effectively summarized in a table for clear comparison of catalytic activity.

| Catalyst | Catalyst Loading (mol%) | Initial Rate (M/s) | Rate Constant (k) |

| None | 0 | Value | Value |

| Tributyltin Isocyanate | 0.1 | Value | Value |

| Dibutyltin Dilaurate | 0.1 | Value | Value |

Table 1: Example of a data summary table for comparative kinetic analysis.

V. Concluding Remarks and Future Directions

The catalytic mechanism of tributyltin isocyanate in urethane formation is most likely rooted in the established principles of organotin catalysis, primarily involving Lewis acid activation of the isocyanate substrate. However, the specific role of the isocyanate ligand in modulating the catalyst's activity and potentially participating in the catalytic cycle presents an intriguing area for further research.

Future investigations employing advanced spectroscopic techniques such as in-situ FTIR and NMR, coupled with computational modeling (Density Functional Theory), will be invaluable in identifying key intermediates and transition states. Such studies will not only provide a more definitive picture of the mechanism for tributyltin isocyanate but also contribute to the rational design of more efficient and environmentally benign catalysts for a wide range of chemical transformations.

References

- Hostettler, F., & Cox, E. F. (1968). U.S. Patent No. 3,392,128. Washington, DC: U.S.

- Niyogi, S., Sarkar, S., & Adhikari, B. (2002). Catalytic activity of DBTDL in polyurethane formation. Indian Journal of Chemical Technology, 9, 330-333.

- Blank, W. J., He, Z. A., & Hessell, E. T. (n.d.).

-

Devendra, R., Söhnel, T., & Edmonds, N. R. (2020). Investigations of catalysis of urethane formation using organotin dicarboxylate. Scientific Reports, 10(1), 8758. [Link]

-

Wikipedia contributors. (2023, December 2). Tributyltin. In Wikipedia, The Free Encyclopedia. Retrieved January 29, 2024, from [Link]

-

King Industries, Inc. (2011, August 1). New Tin- and Mercury-Free Organometallic Catalysts for CASE Urethane Applications. PCI Magazine. [Link]

- He, Z. A., Blank, W. J., & Picci, M. E. (1996). A Selective Catalyst for Two-Component Waterborne Polyurethane Coatings.

- Stamenković, J., Cakić, S., Konstantinović, S., & Stoiljković, S. (2004). CATALYSIS OF THE ISOCYANATE-HIDROXYL REACTION BY NON-TIN CATALYSTS IN WATER BORNE TWO COMPONENT POLYURETHANE COATINGS. Facta Universitatis, Series: Working and Living Environmental Protection, 2(4), 243-250.

-

Stamenković, J., Cakić, S., Konstantinović, S., & Stoiljković, S. (2004). Catalysis of the isocyanate-hydroxyl reaction by non-tin catalysts in waterborne two-component polyurethane coatings. ResearchGate. [Link]

- Otera, J. (1993). Tin-substituted carbamate catalysis of the phenyl isocyanate/t-butyl alcohol reaction at 40 °C. Journal of organometallic chemistry, 462(1-2), 47-50.

- Zhang, Y., Kim, D., & Waymouth, R. M. (2018). Organic Acid-Catalyzed Polyurethane Formation via a Dual-Activated Mechanism: Unexpected Preference of N-Activation over O-Activation of Isocyanates. Journal of the American Chemical Society, 140(4), 1431-1439.

Sources

Application Notes and Protocols for Tributyltin Isocyanate in Polyurethane Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Re-examination of Tributyltin Isocyanate in Polyurethane Chemistry

Polyurethane (PU) synthesis is a cornerstone of polymer chemistry, relying on the versatile and efficient reaction between polyols and isocyanates.[1] The kinetics of this reaction are frequently tailored through the use of catalysts to meet the demands of various applications, from flexible foams to rigid coatings.[2] Organotin compounds, particularly dibutyltin dilaurate (DBTDL), have historically been the catalysts of choice due to their high efficiency at low concentrations.[3] Among the vast family of organotin compounds, tributyltin isocyanate ((C₄H₉)₃SnNCO) presents a unique molecular architecture. While possessing the catalytic tin center characteristic of this class, it also features a reactive isocyanate group.

Early patent literature identifies tributyltin isocyanate as a potent catalyst for accelerating isocyanate reactions, including those in polyurethane formation.[4] However, a deep and contemporary body of scientific literature detailing its specific application, performance metrics, and mechanistic nuances is notably sparse. This guide, therefore, serves as a foundational resource for researchers interested in exploring the utility of tributyltin isocyanate. It synthesizes established principles of organotin catalysis with the known reactivity of isocyanates to provide a comprehensive framework for its use. Given the compound's significant toxicity, a primary focus will be on ensuring self-validating protocols through rigorous safety and handling procedures.

Scientific Foundation and Mechanistic Insights

The synthesis of polyurethanes is fundamentally a polyaddition reaction between a di- or polyisocyanate and a di- or polyol.[5] This reaction can proceed without a catalyst, but to achieve practical reaction rates, especially with less reactive aliphatic isocyanates, a catalyst is almost always necessary.[2]

The Dual Nature of Tributyltin Isocyanate

Tributyltin isocyanate is unique in that it contains both a catalytically active organotin center and a reactive isocyanate functional group. This duality suggests two potential, and not mutually exclusive, roles in polyurethane synthesis:

-

As a Catalyst: The tin atom in tributyltin isocyanate can function as a Lewis acid, coordinating with the reactants to facilitate the urethane linkage. This is the primary role identified in historical patent literature.[4]

-

As a Reactive Co-Monomer: The isocyanate group can react with the polyol, incorporating the tributyltin moiety covalently into the polyurethane backbone. This would create a polymer with permanently integrated biocidal or other tin-related properties.

The predominant function will likely depend on the reaction conditions and the stoichiometry of the reactants. For the purpose of these notes, we will primarily consider its role as a catalyst, with the understanding that its reactive isocyanate group requires special consideration.

Proposed Catalytic Mechanism

While a specific mechanism for tributyltin isocyanate is not extensively documented, it is reasonable to infer a mechanism based on well-studied organotin catalysts like DBTDL. The general mechanism involves the formation of an intermediate complex that activates the reactants.[6]

The proposed catalytic cycle for an organotin catalyst is as follows:

-

Formation of an Alkoxide Complex: The organotin catalyst reacts with the alcohol (polyol) to form an organotin alkoxide complex. This is considered the dominant catalytic species.[6]

-

Coordination and Insertion: The alkoxide complex then interacts with the isocyanate to form the urethane and regenerate the active catalyst.[6]

The presence of the isocyanate group on the tributyltin molecule itself adds a layer of complexity that warrants further investigation to determine its influence on the catalytic cycle.

Experimental Protocols

The following protocols are generalized for the use of organotin catalysts in polyurethane synthesis and should be adapted and optimized for specific research needs when using tributyltin isocyanate.

Protocol 1: Synthesis of a Linear Thermoplastic Polyurethane (TPU) Elastomer

This protocol outlines the laboratory-scale synthesis of a TPU from a polyether polyol and a diisocyanate, catalyzed by tributyltin isocyanate.

Materials and Equipment:

-

Poly(tetramethylene ether) glycol (PTMEG), Mn = 2000 g/mol , dried under vacuum at 80°C for 4 hours.

-

4,4'-Methylene diphenyl diisocyanate (MDI).

-

1,4-Butanediol (BDO), as chain extender, dried over molecular sieves.

-

Tributyltin isocyanate (catalyst).

-

Anhydrous dimethylformamide (DMF) or other suitable solvent.

-

Three-neck round-bottom flask with mechanical stirrer, nitrogen inlet, and condenser.

-

Heating mantle with temperature controller.

-

Syringes for reactant addition.

Procedure:

-

Reactor Setup: Assemble the reaction flask, ensuring all glassware is thoroughly dried. Purge the system with dry nitrogen.

-

Polyol Addition: Charge the flask with the pre-dried PTMEG.

-

Catalyst Introduction: Add the desired amount of tributyltin isocyanate catalyst to the polyol. A starting concentration range of 0.01-0.1% by weight of the total reactants is a reasonable starting point for optimization.

-

Homogenization: Stir the mixture at 60°C under a nitrogen blanket until the catalyst is fully dissolved and the mixture is homogeneous.

-

Isocyanate Addition: Add the MDI to the flask and continue stirring at 60°C for approximately 1 hour to form the prepolymer.

-

Chain Extension: Dissolve the BDO in a small amount of anhydrous DMF. Add the BDO solution dropwise to the prepolymer over 15-20 minutes.

-

Polymerization: Continue stirring at 60-70°C. The viscosity of the solution will increase as the polymerization proceeds. The reaction can be monitored by Fourier-Transform Infrared (FTIR) spectroscopy by observing the disappearance of the NCO peak at approximately 2270 cm⁻¹.

-